Begacestat (GSI-953)

γ-secretase inhibitor Notch-sparing selectivity

Begacestat (GSI-953, PF-5212362) is a small-molecule thiophene sulfonamide inhibitor of the γ-secretase complex, developed for the potential treatment of Alzheimer's disease (AD). Its primary mechanism of action is the inhibition of amyloid precursor protein (APP) cleavage, thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides, including Aβ40 and Aβ42.

Molecular Formula C9H8ClF6NO3S2
Molecular Weight 391.7 g/mol
Cat. No. B8193108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBegacestat (GSI-953)
Molecular FormulaC9H8ClF6NO3S2
Molecular Weight391.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2
InChIKeyPSXOKXJMVRSARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Begacestat (GSI-953) Procurement Guide: A Notch-Sparing Gamma-Secretase Inhibitor for Alzheimer’s Research


Begacestat (GSI-953, PF-5212362) is a small-molecule thiophene sulfonamide inhibitor of the γ-secretase complex, developed for the potential treatment of Alzheimer's disease (AD) [1]. Its primary mechanism of action is the inhibition of amyloid precursor protein (APP) cleavage, thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides, including Aβ40 and Aβ42 [1]. A key differentiating feature of Begacestat is its design as a 'Notch-sparing' inhibitor, providing a degree of selectivity for APP processing over the cleavage of the Notch receptor, a critical signaling pathway whose inhibition is associated with significant toxicity [1][2].

Why Pan-γ-Secretase Inhibitors Cannot Substitute for Begacestat (GSI-953)


Generic substitution within the γ-secretase inhibitor (GSI) class is scientifically invalid due to profound differences in substrate selectivity, which directly translate to divergent safety and tolerability profiles [1][2]. Non-selective or poorly selective GSIs like Semagacestat (LY-450139) and DAPT inhibit Notch processing at potencies nearly equivalent to their APP inhibition, causing severe on-target toxicities including gastrointestinal damage and impaired immune function that led to clinical trial failures [2][3]. A model-based meta-analysis of GSI data confirmed that broad-spectrum GSIs lack a therapeutic window in Alzheimer's disease, a limitation that can only be addressed by compounds with verified selectivity in their molecular pharmacology, making direct procurement of Begacestat (GSI-953) essential for studies where Notch-related toxicity is a critical experimental variable [4].

Quantitative Evidence of Differentiation for Begacestat (GSI-953) Against Key Comparators


APP/Notch Selectivity Ratio: Begacestat vs. Semagacestat

Begacestat demonstrates a significant selectivity window, preferentially inhibiting APP cleavage over Notch cleavage by approximately 16-fold in cellular assays [1]. In stark contrast, the first-generation GSI Semagacestat (LY-450139) exhibits minimal selectivity, with a Notch IC50/Aβ42 IC50 ratio of only 1.3, indicating nearly equipotent inhibition of the toxic Notch pathway [2]. This large quantitative difference in a key safety parameter is a primary justification for selecting Begacestat over non-selective GSIs.

γ-secretase inhibitor Notch-sparing selectivity Alzheimer's disease toxicity

APP/Notch Selectivity Ratio: Begacestat vs. DAPT

Begacestat's potent, low nanomolar activity on Aβ production (IC50 ~15 nM for Aβ40) [1] is combined with a 16-fold selectivity over Notch [2]. In comparison, the broad-spectrum tool compound DAPT (GSI-IX) inhibits total Aβ with an IC50 of 115 nM and Notch signaling with an IC50 of 500 nM, yielding a selectivity ratio of only ~4.3-fold [3][4]. This highlights that DAPT is both significantly less potent against APP and functionally less selective, making Begacestat a superior chemical probe for dissecting APP-specific biology.

γ-secretase inhibitor Notch-sparing selectivity Alzheimer's disease cancer

In Vivo Efficacy in Brain Aβ Lowering: Begacestat vs. Avagacestat

Begacestat demonstrates robust central pharmacodynamics by significantly reducing brain Aβ levels in the Tg2576 transgenic mouse model at a dose of 5 mg/kg [1]. Avagacestat (BMS-708163), a later-generation Notch-sparing GSI, shows mixed results in mouse models, requiring high doses (100 mg/kg) to achieve significant brain Aβ reduction in rats, with modest effects observed at 10 mg/kg and variable translation to mice [2]. Early publications for Avagacestat focused on plasma and CSF Aβ reduction at similar high doses, raising questions about its comparative in vivo potency in brain tissue at well-tolerated exposures [2][3].

γ-secretase inhibitor Aβ reduction in vivo pharmacodynamics Alzheimer's disease

In Vivo Cognitive Function Rescue in Tg2576 Alzheimer's Model

In the Tg2576 transgenic mouse model of Alzheimer's disease, Begacestat treatment results in a dose-dependent reversal of contextual fear-conditioning deficits, a behavioral measure directly correlated with brain Aβ load [1][2]. This cognitive benefit was observed within 3 hours of a single oral dose, indicating a strong correlation between acute pharmacodynamic Aβ reduction and functional improvement [1]. While Semagacestat showed a temporary cognitive improvement in a Y-maze task at 1 mg/kg in the same model, the effect was lost after 8 days of subchronic dosing, suggesting tolerance or a compromised pharmacodynamic profile with repeated administration [3].

γ-secretase inhibitor cognitive rescue Alzheimer's disease behavioral pharmacology in vivo efficacy

Optimal Scientific and Preclinical Development Applications for Begacestat (GSI-953)


Dissecting APP- vs. Notch-Dependent Biology in Alzheimer's Disease Models

Begacestat's quantitatively defined 16-fold selectivity window for APP over Notch makes it the superior chemical probe for experiments designed to isolate APP-specific effects from Notch-related toxicities. In contrast to the non-selective inhibitor DAPT (selectivity ratio ~4.3), Begacestat allows researchers to achieve substantial reductions in neurotoxic Aβ peptide production while minimizing pathway crosstalk with Notch signaling, which is critical for the unambiguous interpretation of phenotypic outcomes in cellular and in vivo AD models [1][2].

In Vivo Target Engagement and Proof-of-Concept Studies for CNS Aβ Lowering

The compound's robust oral bioavailability and blood-brain barrier penetration, demonstrated by significant brain Aβ lowering (37% for Aβ40, 25% for Aβ42) at a relatively low dose of 5 mg/kg in Tg2576 mice, positions it as a cost-effective tool for chronic in vivo studies. This compares favorably to Avagacestat, which required a 20-fold higher dose (100 mg/kg) for a robust reduction of brain Aβ in rats, offering a superior margin for dose-ranging and toxicology studies in mouse models of Alzheimer's disease [1].

Investigating the Link Between Acute Aβ Reduction and Cognitive Rescue

Begacestat uniquely offers a validated behavioral pharmacology package showing acute, dose-dependent reversal of contextual fear-conditioning deficits in Tg2576 mice that correlates with its Aβ-lowering effect. This functional endpoint is not well-established for other Notch-sparing GSIs in the same model, making Begacestat a valuable tool for studies exploring the precise translational relationship between CNS target engagement, biomarker changes, and functional cognitive improvement [1].

Benchmarking New γ-Secretase Modulators and Inhibitors

Owing to its well-characterized preclinical pharmacological profile with extensive quantitative data in both cell-free and cell-based assays, Begacestat serves as an essential reference standard. Its defined potency (Aβ40 IC50 ~15 nM) and selectivity metrics provide a reliable benchmark against which the activity and therapeutic index of novel Notch-sparing GSIs or γ-secretase modulators (GSMs) can be quantitatively compared in screening and optimization campaigns [2].

Quote Request

Request a Quote for Begacestat (GSI-953)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.